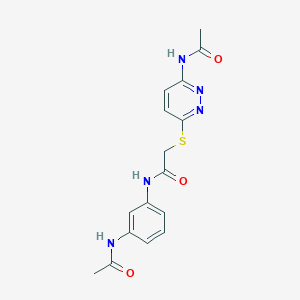

N-(3-acetamidophenyl)-2-((6-acetamidopyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(6-acetamidopyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-10(22)17-12-4-3-5-13(8-12)19-15(24)9-25-16-7-6-14(20-21-16)18-11(2)23/h3-8H,9H2,1-2H3,(H,17,22)(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDRKTPQDMIPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include thioether-linked acetamides with heterocyclic cores, such as thiadiazoles (), triazinoindoles (), thiazolidinones (), and quinoxalines (). Key comparisons are outlined below:

Physicochemical Properties

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro in ) lower yields but increase melting points due to stronger intermolecular forces.

- Halogens (e.g., chloro in ) enhance thermal stability via halogen bonding.

- Thioether linkages (common in all analogs) contribute to conformational flexibility and sulfur-mediated interactions.

Q & A

Q. How can the purity and structural integrity of N-(3-acetamidophenyl)-2-((6-acetamidopyridazin-3-yl)thio)acetamide be validated during synthesis?

Methodological Answer:

- Synthesis Validation:

- Analytical Techniques: Use 1H/13C NMR to confirm proton and carbon environments, ensuring correct functional group connectivity (e.g., acetamide peaks at ~2.0 ppm for methyl groups and ~8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 402.1) and detect impurities via high-resolution MS (HRMS) .

- HPLC: Monitor purity (>95%) using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What are the critical reaction conditions for synthesizing the pyridazin-thioacetamide core in this compound?

Methodological Answer:

- Key Steps:

- Thioether Formation: React 6-acetamidopyridazin-3-thiol with 2-chloro-N-(3-acetamidophenyl)acetamide in anhydrous DMF at 60–70°C under nitrogen, using K2CO3 as a base to deprotonate the thiol .

- Solvent Optimization: Avoid protic solvents to prevent hydrolysis of the acetamide groups .

- Yield Improvement: Use catalytic KI to enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target binding affinity?

Methodological Answer:

- Computational Workflow:

- Molecular Docking: Use AutoDock Vina to model interactions between the compound and biological targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding between acetamide groups and conserved residues (e.g., Asp86 in EGFR) .

- QSAR Modeling: Corlate substituent electronic parameters (Hammett σ) with IC50 values from enzymatic assays to predict activity trends .

- MD Simulations: Assess binding stability over 100-ns trajectories in GROMACS to identify flexible regions requiring structural rigidification .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Reconciliation Strategies:

- Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability in MTT assays) to confirm target specificity .

- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Batch Analysis: Compare impurity profiles (via LC-MS) of active vs. inactive batches to identify confounding byproducts .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Formulation Approaches:

- Salt Formation: Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility (>1 mg/mL in PBS pH 7.4) .

- Nanoparticulate Systems: Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life .

- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyl esters) on the acetamide moiety to enhance membrane permeability .

Mechanistic and Functional Studies

Q. What experimental approaches confirm the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

- Mechanistic Validation:

- Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .

- Cellular Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to monitor thermal stabilization of target kinases in cell lysates .

- Phosphoproteomics: Perform LC-MS/MS to quantify downstream phosphorylation changes (e.g., ERK1/2 suppression) .

Q. How can researchers elucidate the role of the thioether linkage in biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Isosteric Replacement: Synthesize analogs replacing sulfur with oxygen (ether) or CH2 (alkyl) and compare IC50 values .

- Metabolite Identification: Use hepatocyte incubations + LC-HRMS to detect thioether oxidation metabolites (e.g., sulfoxide/sulfone) .

- Crystallography: Solve co-crystal structures with target proteins to visualize sulfur interactions (e.g., π-sulfur contacts with Phe82 in JAK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.